molecular formula C6H6N4O B3329597 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 61043-14-9

6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B3329597
CAS No.: 61043-14-9
M. Wt: 150.14 g/mol
InChI Key: PPGZYBASNNUYTQ-UHFFFAOYSA-N
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Description

6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyanopyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of an amino group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-1-4-3(2-8-10-4)6(11)9-5/h1-2H,(H,8,10)(H3,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGZYBASNNUYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 3
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 4
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 5
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 6
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

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